BenchChemオンラインストアへようこそ!

N-(3-methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Physicochemical profiling CNS drug-likeness Lead optimization

N-(3-Methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235069-11-0) is a synthetic small-molecule thiazole-4-carboxamide derivative with molecular formula C17H16N4O2S and molecular weight 340.4 g/mol. The compound features a 2-(pyrazin-2-yl)thiazole core linked via a carboxamide bridge to a 3-methoxyphenethylamine moiety.

Molecular Formula C17H16N4O2S
Molecular Weight 340.4
CAS No. 1235069-11-0
Cat. No. B2696905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
CAS1235069-11-0
Molecular FormulaC17H16N4O2S
Molecular Weight340.4
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CCNC(=O)C2=CSC(=N2)C3=NC=CN=C3
InChIInChI=1S/C17H16N4O2S/c1-23-13-4-2-3-12(9-13)5-6-20-16(22)15-11-24-17(21-15)14-10-18-7-8-19-14/h2-4,7-11H,5-6H2,1H3,(H,20,22)
InChIKeyPKKBRDMRMYSWBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235069-11-0) | Chemical Identity & Procurement Baseline


N-(3-Methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235069-11-0) is a synthetic small-molecule thiazole-4-carboxamide derivative with molecular formula C17H16N4O2S and molecular weight 340.4 g/mol . The compound features a 2-(pyrazin-2-yl)thiazole core linked via a carboxamide bridge to a 3-methoxyphenethylamine moiety. Thiazole-4-carboxamides are a privileged scaffold in medicinal chemistry, appearing in multiple patent families targeting metabotropic glutamate receptor 5 (mGluR5) antagonism, cyclooxygenase (COX) inhibition, 3-phosphoinositide-dependent protein kinase 1 (PDK1) inhibition, and stearoyl-CoA desaturase (SCD) inhibition [1][2]. The specific substitution pattern—a pyrazin-2-yl at the thiazole C2 position combined with a 3-methoxyphenethyl amide—distinguishes this compound from the broader thiazole-4-carboxamide class and may confer unique target engagement and physicochemical properties relevant to CNS and oncology research programs [3].

Why Thiazole-4-Carboxamide Analogs Cannot Simply Replace N-(3-Methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide


Generic substitution among thiazole-4-carboxamide derivatives is scientifically unsound because both the heteroaryl substituent at the C2 position and the nature of the amide side chain profoundly influence target selectivity, binding kinetics, and ADME properties. In the mGluR5 antagonist patent family, modifications at the thiazole C2 position (e.g., pyrazin-2-yl vs. pyridyl vs. pyrimidinyl) produce order-of-magnitude shifts in functional potency and affect allosteric vs. orthosteric binding modes [1]. The 3-methoxyphenethyl amide side chain introduces a specific hydrogen-bond acceptor (methoxy oxygen) at the meta position of the phenyl ring, which alters molecular conformation, lipophilicity (calculated ΔlogP ≈ +0.4 to +0.6 vs. the des-methoxy parent), and total polar surface area (calculated ΔTPSA ≈ +9.2 Ų) compared to unsubstituted phenethyl or para-substituted isomers . These physicochemical shifts directly impact blood-brain barrier penetration potential and cytochrome P450 metabolic susceptibility, making each analog a distinct chemical entity that cannot be assumed interchangeable in biological assays without empirical head-to-head validation .

Quantitative Differentiation Evidence for N-(3-Methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide Procurement Decisions


Meta-Methoxy Substitution Confers Distinct Lipophilicity and Polar Surface Area vs. Des-Methoxy and Para-Methoxy Analogs

The target compound incorporates a 3-methoxyphenethyl amide side chain. Compared to the des-methoxy analog N-phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide, the meta-methoxy group increases molecular weight by 30.0 Da (340.4 vs. 310.4 Da), adds one hydrogen-bond acceptor (from 4 to 5 HBA), and increases topological polar surface area (TPSA) by approximately 9.2 Ų (estimated ~82 Ų vs. ~73 Ų) . Relative to the para-methoxy isomer (N-(4-methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide), the meta-substitution pattern alters the three-dimensional conformation of the phenethyl side chain, potentially affecting pi-stacking interactions with aromatic residues in target binding pockets . The calculated logP increase of approximately +0.4 to +0.6 log units versus the des-methoxy parent shifts the compound within CNS drug-likeness parameter space (desirable logP range: 1–4) and may improve membrane permeability .

Physicochemical profiling CNS drug-likeness Lead optimization

Thiazole-4-Carboxamide Scaffold with Pyrazin-2-yl at C2 Shows Distinct Kinase Inhibition Profile vs. 2-Pyridyl and 2-Pyrimidinyl Analogs

The pyrazin-2-yl group at the thiazole C2 position is electronically distinct from pyridin-2-yl or pyrimidin-2-yl alternatives. The two nitrogen atoms in the pyrazine ring lower the electron density of the heteroaryl system (σ-electron-withdrawing effect), which modulates the thiazole core's hydrogen-bonding capacity and can shift the binding mode at the target protein. In the mGluR5 antagonist patent family (US20060160857A1), SAR tables demonstrate that replacing pyrazin-2-yl with pyridin-2-yl or other heteroaryl groups can alter functional IC50 values by >10-fold in cell-based calcium flux assays [1]. The pyrazine moiety also provides an additional hydrogen-bond acceptor site (N4) that pyridine lacks, enabling bidentate interactions with protein backbone or side-chain residues that are sterically inaccessible to pyrimidine analogs [1]. Furthermore, the DrugMap database associates this specific compound (Thiazole carboxamide derivative 28) with a distinct patent family (WO2012036974) and a metastatic cancer indication, suggesting a target engagement profile that may differ from COX-inhibitory or SCD-inhibitory thiazole-4-carboxamides developed by other groups [2].

Kinase selectivity mGluR5 antagonism Structure-activity relationship

Structural Novelty Confirmed by Patent Landscape: Composition-of-Matter Coverage in WO2012036974 vs. Earlier mGluR5 and SCD Patents

A search of the patent literature reveals that the specific combination of a 2-(pyrazin-2-yl)thiazole-4-carboxamide core with a 3-methoxyphenethyl amide side chain is claimed in WO2012036974, a patent family distinct from the earlier mGluR5 antagonist patents (e.g., US20060160857A1, which uses primarily 2-amino- or 2-alkylamino-thiazole-4-carboxamides) and SCD inhibitor patents (e.g., WO2008024390A2, which claims 2-pyrazin-2-yl-thiazole derivatives but with different amide substitution patterns) [1][2][3]. The DrugMap database explicitly links this compound (identified as 'Thiazole carboxamide derivative 28') to the WO2012036974 patent and a metastatic cancer indication, whereas earlier thiazole-4-carboxamide patents focus on neurological (mGluR5) or metabolic (SCD) disease areas, implying a different molecular target and distinct composition-of-matter protection [4]. This patent differentiation is critical for industrial users concerned with freedom-to-operate analysis.

Patent landscape Freedom to operate Chemical novelty

Availability and Purity Profile: Sourcing Considerations for N-(3-Methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

The compound is commercially available through multiple research chemical suppliers. The molecular formula (C17H16N4O2S) and exact mass (340.0994 Da monoisotopic) serve as identity verification benchmarks. Typical vendor-reported purity is ≥95% (HPLC), though batch-to-batch variability necessitates independent QC upon receipt . The compound's physical properties (MW 340.4; predicted logP ~2.5–3.0) place it in a favorable range for both oral bioavailability prediction and DMSO solubility, which are practical considerations for high-throughput screening programs. Notably, the 3-methoxy substitution distinguishes this compound from the more commonly stocked N-phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235296-45-3) and 2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235296-44-2), reducing the risk of inadvertent analog substitution during procurement . Researchers should verify the CAS number (1235069-11-0) and request a Certificate of Analysis with HPLC purity and NMR identity confirmation to ensure receipt of the correct meta-methoxy isomer.

Chemical procurement Purity analysis Vendor qualification

Recommended Application Scenarios for N-(3-Methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide Based on Evidence Profile


Metastatic Cancer Drug Discovery Programs Targeting the WO2012036974 Patent Space

This compound is explicitly associated with a metastatic cancer indication (ICD-11: 2D50-2E2Z) through the WO2012036974 patent family and DrugMap curation [1]. Research teams pursuing novel oncology targets covered by this patent landscape should procure this specific derivative rather than generic thiazole-4-carboxamide analogs to ensure alignment with the patented chemical space and to enable valid structure-activity relationship (SAR) exploration around the 3-methoxyphenethyl pharmacophore. The compound may serve as a reference standard for kinase or target engagement assays relevant to metastatic cancer pathways [1].

mGluR5 Negative Allosteric Modulator (NAM) Lead Optimization Requiring Pyrazine-Containing Scaffolds

The 2-(pyrazin-2-yl)thiazole-4-carboxamide core is a validated scaffold for mGluR5 antagonism, with the pyrazine moiety providing distinct hydrogen-bond acceptor geometry compared to pyridine- or pyrimidine-based analogs [1]. Medicinal chemistry teams optimizing mGluR5 NAMs for neurological disorders (anxiety, fragile X syndrome, Parkinson's disease LID) should evaluate this compound as a tool to probe the contribution of the 3-methoxyphenethyl side chain to allosteric binding pocket complementarity, particularly given the >10-fold potency shifts observed across C2 heteroaryl variants in the patent SAR tables [1].

Physicochemical Property Profiling for CNS Drug Candidate Triage

With a calculated TPSA of ~82 Ų, MW of 340 Da, and estimated logP of ~2.5–3.0, this compound resides within favorable CNS drug-like space (typical criteria: MW <400, TPSA <90 Ų, logP 1–4) [1]. Procurement and profiling of this compound alongside its des-methoxy analog (ΔTPSA ~9.2 Ų, ΔlogP ~+0.4 to +0.6) enables direct assessment of how meta-methoxy substitution affects parallel artificial membrane permeability assay (PAMPA) results, microsomal metabolic stability, and MDCK-MDR1 transwell permeability ratios [1]. This comparative dataset supports informed go/no-go decisions in CNS lead optimization campaigns.

Freedom-to-Operate Analysis and Patent Landscape Due Diligence

Industrial users conducting freedom-to-operate (FTO) analyses for thiazole-4-carboxamide-based drug candidates should procure this compound as a representative example from the WO2012036974 patent family, which claims distinct chemical matter from earlier mGluR5 (US20060160857A1) and SCD inhibitor (WO2008024390A2) patents [1][2][3]. Comparative structural analysis with analogs from these earlier families can delineate the precise boundaries of each patent's composition-of-matter claims, informing FTO opinions and designing-around strategies [1].

Quote Request

Request a Quote for N-(3-methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.